

Application Note: Analysis of ISO-CHLORIDAZON using Electrospray Ionization Mass Spectrometry (ESI-MS)

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Compound of Interest		
Compound Name:	ISO-CHLORIDAZON	
Cat. No.:	B1142978	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of **Iso-Chloridazon**, a pyridazinone herbicide, using Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols outlined herein are designed for the accurate identification and quantification of **Iso-Chloridazon** in complex matrices, which is crucial for environmental monitoring and food safety applications. This note includes comprehensive experimental procedures, from sample preparation to liquid chromatography and mass spectrometry conditions, along with tabulated quantitative data and workflow diagrams to ensure reproducible and reliable results.

Introduction

Iso-Chloridazon, also known as Chloridazon, is a selective herbicide used to control broadleaf weeds.[1] Its presence and the formation of its metabolites, such as desphenyl-chloridazon, in environmental samples are of significant concern due to their potential persistence and mobility in soil and water.[2] Consequently, sensitive and specific analytical methods are required for their detection and quantification. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source offers high sensitivity



and selectivity, making it the technique of choice for analyzing pesticide residues.[3] This application note details a robust method for the analysis of **Iso-Chloridazon** utilizing ESI-MS.

Analyte Information

A summary of the key chemical properties of **Iso-Chloridazon** is provided in the table below.

Property	Value	Reference
IUPAC Name	5-amino-4-chloro-2- phenylpyridazin-3(2H)-one	[1][4]
Synonyms	Chloridazon, Pyrazon	[1][4]
CAS Number	1698-60-8	[1]
Molecular Formula	C10H8CIN3O	[1][4]
Molecular Weight	221.64 g/mol	[1]
Accurate Mass	221.0356 u	LGC Standards

Experimental Protocols Sample Preparation: QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.

Materials:

- Homogenized sample (e.g., soil, water, food product)
- Acetonitrile (ACN)
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)



- 50 mL centrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- Extraction:
 - 1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - 2. Add 10-15 mL of acetonitrile.
 - 3. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
 - 4. Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the organic phase.
 - 5. Centrifuge the tube at \geq 3000 x g for 5 minutes to separate the layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - 1. Take an aliquot of the acetonitrile supernatant.
 - 2. Transfer the supernatant to a d-SPE tube containing a mixture of sorbents (e.g., MgSO₄ for water removal, Primary Secondary Amine (PSA) for removal of polar matrix components, and C18 for removal of nonpolar interferences).
 - 3. Vortex the d-SPE tube for 30 seconds.
 - 4. Centrifuge at high speed for 5 minutes.
- Final Extract:
 - 1. The resulting supernatant is the final extract.
 - 2. Filter the extract through a 0.22 μm syringe filter before LC-MS/MS analysis.



Liquid Chromatography (LC) Conditions

Instrumentation:

• High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

Parameter	Recommended Condition	
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Gradient	Start with a low percentage of B, ramp up to a high percentage to elute Iso-Chloridazon, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 8 minutes.	
Flow Rate	0.3 - 0.5 mL/min	
Column Temperature	40 °C	
Injection Volume	5 - 10 μL	

Electrospray Ionization Mass Spectrometry (ESI-MS) Conditions

Instrumentation:

• A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

Parameters:



Parameter	Recommended Value	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Capillary Voltage	3.0 - 4.0 kV	
Cone Voltage	20 - 40 V	
Desolvation Temperature	350 - 500 °C	
Desolvation Gas Flow	600 - 800 L/hr (Nitrogen)	
Cone Gas Flow	50 L/hr (Nitrogen)	
Collision Gas	Argon	

Quantitative Data

The analysis of **Iso-Chloridazon** is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The protonated molecule [M+H]⁺ is used as the precursor ion. The following table summarizes the MRM transitions.

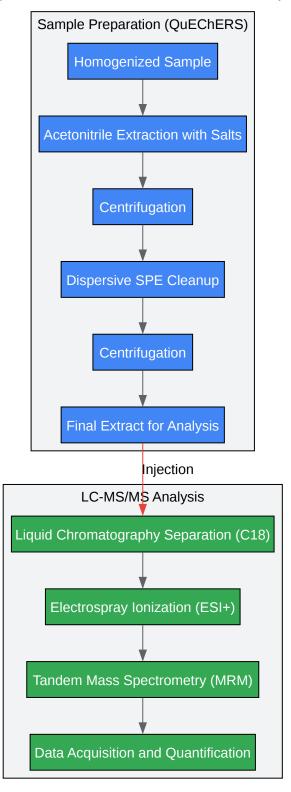
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Iso-Chloridazon	222.0	77.1	35
115.1	25		
160.0	20	_	

Note: The optimal collision energies may vary slightly depending on the mass spectrometer used and should be optimized empirically.

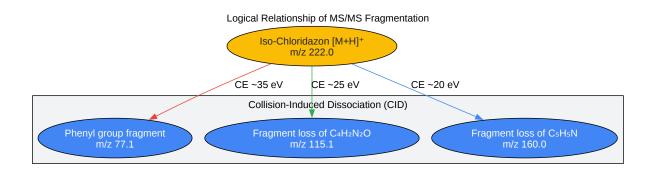
Visualizations



Experimental Workflow for Iso-Chloridazon Analysis







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